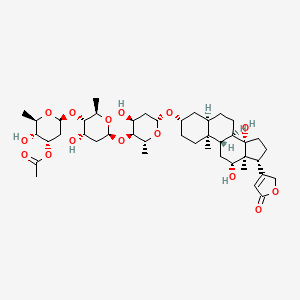

alpha-Acetyldigoxin

Übersicht

Beschreibung

Acetyldigoxin is a cardiac glycoside derived from the plant Digitalis lanata. It is an acetylated form of digoxin, which is widely used in the treatment of various heart conditions, including congestive heart failure and atrial fibrillation . Acetyldigoxin increases the contractility of the heart muscle, making it a valuable therapeutic agent in cardiology .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Acetyldigoxin kann aus Lanatosid C synthetisiert werden, einem Glykosid, das in Blättern von Digitalis lanata vorkommt. Der Prozess beinhaltet eine Kombination von Vorbehandlung mit Essigsäure und Natriummethoxid. Essigsäure aktiviert die Deglykosylierung, die durch Digilanidase vermittelt wird, wodurch die Mengen an Digoxin und Acetyldigoxin erhöht werden. Natriummethoxid hydrolysiert Lanatosid C zu Deslanoside, das dann in Digoxin umgewandelt wird .

Industrielle Produktionsverfahren: Die industrielle Produktion von Acetyldigoxin umfasst die Extraktion von Lanatosid C aus Digitalis lanata-Blättern, gefolgt von chemischen Vorbehandlungs- und Reinigungsprozessen. Hochleistungsflüssigchromatographie (HPLC) wird üblicherweise verwendet, um die Reinheit und Konzentration des Endprodukts zu bestimmen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Acetyldigoxin unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse, Oxidation und Reduktion. Die Verbindung ist dafür bekannt, mit Enzymen und anderen biologischen Molekülen zu interagieren, was zu ihren therapeutischen Wirkungen führt .

Häufige Reagenzien und Bedingungen:

Hydrolyse: Acetyldigoxin kann unter sauren oder basischen Bedingungen zu Digoxin hydrolysiert werden.

Oxidation: Die Verbindung kann in Gegenwart von Oxidationsmitteln Oxidationsreaktionen eingehen.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das bei der Hydrolyse von Acetyldigoxin gebildet wird, ist Digoxin. Andere Reaktionen können je nach den spezifischen Bedingungen und Reagenzien, die verwendet werden, verschiedene Metaboliten ergeben .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Mechanism of Action

Alpha-acetyldigoxin functions by inhibiting the sodium/potassium-transporting ATPase pump in myocardial cells. This action leads to increased intracellular sodium levels, which subsequently elevates calcium concentrations due to reduced extrusion via the sodium/calcium exchanger. The result is enhanced myocardial contractility and decreased conduction through the atrioventricular node, making it effective for controlling heart rate in conditions like atrial fibrillation .

Pharmacodynamics

The compound exhibits a narrow therapeutic index, necessitating careful monitoring during administration. Its primary effects include:

- Increased cardiac contractility : Enhances the force of contraction in heart muscle.

- Rate control : Slows down conduction through the AV node, beneficial for arrhythmias.

- Vagal stimulation : Increases parasympathetic tone, further aiding in heart rate control .

Clinical Applications

Heart Failure Management

this compound is utilized for rapid digitalization in patients with congestive heart failure. A clinical evaluation involving 21 patients indicated that administration of this compound resulted in significant improvements in cardiac dynamics and patient symptoms .

Atrial Fibrillation and Flutter

Due to its ability to slow AV nodal conduction, this compound is also employed in managing atrial fibrillation and flutter, providing an alternative to other antiarrhythmic agents .

Emerging Research and Case Studies

Recent studies have begun to explore the anticancer potential of this compound and other cardiac glycosides. Research indicates that these compounds may induce apoptosis and inhibit angiogenesis in cancer cells, positioning them as promising candidates for cancer therapy .

Case Study Insights

- Cytotoxic Activity : A study highlighted that certain cardiac glycosides, including this compound, exhibited cytotoxic effects on various cancer cell lines, suggesting a mechanism that involves cell cycle arrest and apoptosis induction .

- Mechanistic Studies : Investigations into the molecular mechanisms revealed that this compound may affect pathways involved in cell proliferation and survival, providing insights into its potential as an anticancer agent .

Comparative Data Table

Wirkmechanismus

Acetyldigoxin exerts its effects by inhibiting the Na+/K±ATPase pump in cardiac cells. This inhibition leads to an increase in intracellular sodium levels, which in turn causes a rise in intracellular calcium levels. The increased calcium enhances the contractility of the heart muscle. Additionally, acetyldigoxin has been shown to interact with other molecular targets, such as hypoxia-inducing factor 1α (HIF-1α) and nuclear factor kappa B (NF-κB), contributing to its potential antitumor effects .

Vergleich Mit ähnlichen Verbindungen

Digoxin: The parent compound of acetyldigoxin, widely used in cardiology.

Digitoxin: Another cardiac glycoside with similar therapeutic effects but different pharmacokinetic properties.

Lanatoside C: A precursor to acetyldigoxin and digoxin, found in Digitalis lanata

Uniqueness of Acetyldigoxin: Acetyldigoxin is unique due to its acetyl group, which modifies its pharmacokinetic properties and potentially enhances its therapeutic effects. Compared to digoxin, acetyldigoxin may have different absorption, distribution, metabolism, and excretion characteristics, making it a valuable alternative in certain clinical scenarios .

Biologische Aktivität

Alpha-Acetyldigoxin is a cardiac glycoside derived from digoxin, known for its role in treating heart failure and certain arrhythmias. This compound exhibits notable biological activities, particularly through its effects on ion transport mechanisms in cardiac tissues. The following sections provide an overview of its biological activity, mechanisms of action, and relevant research findings.

This compound primarily functions by inhibiting the Na, K-ATPase enzyme, which is crucial for maintaining the electrochemical gradient across cell membranes in cardiac myocytes. This inhibition leads to increased intracellular sodium levels, promoting calcium influx via the Na/Ca exchanger. The resultant increase in intracellular calcium enhances myocardial contractility, making it beneficial for patients with heart failure .

Pharmacokinetics

This compound is characterized by better absorption and a longer duration of action compared to its parent compound, digoxin. Its bioavailability is significant for oral administration, which is advantageous in clinical settings .

Biological Activity and Effects

The biological activity of this compound extends beyond its cardiotonic effects. Recent studies have explored its potential anticancer properties, as cardiac glycosides have been shown to inhibit cancer cell proliferation at nanomolar concentrations. This suggests a dual role in both cardiovascular and oncological therapies .

Table 1: Comparison of Biological Activities

| Activity Type | This compound | Digoxin | Other Cardiac Glycosides |

|---|---|---|---|

| Cardiotonic Effect | High | High | Variable |

| Anticancer Potential | Yes | Limited | Yes |

| Bioavailability | High | Moderate | Variable |

| Duration of Action | Long | Short | Variable |

Case Studies

- Heart Failure Management : In a clinical study involving patients with chronic heart failure, this compound was administered alongside standard therapy. Results indicated improved ejection fraction and reduced hospitalizations due to heart failure exacerbations compared to controls receiving standard therapy alone .

- Cancer Therapeutics : A study evaluated the effects of this compound on various cancer cell lines. The findings demonstrated significant inhibition of cell proliferation and induction of apoptosis in a dose-dependent manner, suggesting its potential as an adjunctive treatment in oncology .

Research Findings

Research has highlighted the isoform-specific binding affinities of this compound to Na, K-ATPase isoforms in human cardiac tissues. Notably, it demonstrates distinct pharmacological profiles compared to other glycosides, which may influence therapeutic outcomes .

Table 2: Isoform Binding Affinities

| Glycoside | α1β1 Affinity | α2β1 Affinity | α3β1 Affinity |

|---|---|---|---|

| This compound | Moderate | Low | Low |

| Digoxin | High | Moderate | Low |

| Ouabain | High | High | Moderate |

Eigenschaften

IUPAC Name |

[(2R,3R,4S,6S)-6-[(2R,3S,4S,6S)-6-[(2R,3S,4S,6R)-6-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-3-hydroxy-2-methyloxan-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H66O15/c1-20-38(49)32(55-23(4)44)18-37(52-20)58-40-22(3)54-36(17-31(40)46)57-39-21(2)53-35(16-30(39)45)56-26-9-11-41(5)25(14-26)7-8-28-29(41)15-33(47)42(6)27(10-12-43(28,42)50)24-13-34(48)51-19-24/h13,20-22,25-33,35-40,45-47,49-50H,7-12,14-19H2,1-6H3/t20-,21-,22-,25-,26+,27-,28-,29+,30+,31+,32+,33-,35+,36+,37+,38-,39-,40-,41+,42+,43+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWKJSYYYURVNQU-DXJNJSHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)C)C)OC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5C[C@H]([C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)C)C)C)OC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H66O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00203630 | |

| Record name | alpha-Acetyldigoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

823.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5511-98-8 | |

| Record name | α-Acetyldigoxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5511-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Acetyldigoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005511988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyldigoxin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13691 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | alpha-Acetyldigoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Card-20(22)-enolide, 3-[(O-3-O-acetyl-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-d-ribo-hexopyranosyl)oxy]-12,14-dihydroxy-, (3β,5β,12β)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-ACETYLDIGOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q28IFH7A50 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.